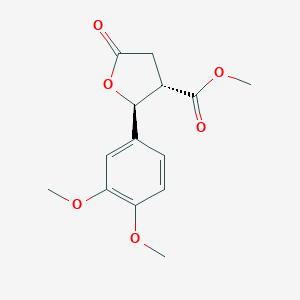
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide (TMCPA) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TMCPA is a cyclic amide that contains a cyclopropane ring and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been used as a reagent in the synthesis of biologically active compounds and has shown promising results in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is its ease of synthesis, which makes it a useful reagent in organic synthesis. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is its toxicity, which can make it difficult to work with in a laboratory setting. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Future Directions
There are many potential future directions for 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide research. One area of interest is the development of new drugs based on the structure of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide. Another area of research is the investigation of the mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide, which may lead to the identification of new targets for cancer therapy. Additionally, 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide may have potential applications in the development of new materials and catalysts. Further research is needed to fully understand the potential of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide in these areas.
Conclusion:
In conclusion, 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is a synthetic compound that has potential applications in various areas of scientific research. Its ease of synthesis and potent anticancer activity make it a useful reagent in drug discovery and medicinal chemistry. However, its toxicity must be carefully considered when working with it in a laboratory setting. Future research on 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide may lead to the development of new drugs, materials, and catalysts, as well as a better understanding of its mechanism of action.
Synthesis Methods
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide can be synthesized through a multistep process that involves the reaction of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride with phenylethylamine. The resulting product is then purified through recrystallization to obtain pure 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide. The synthesis method for 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is relatively simple and can be carried out in a laboratory setting.
properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-N-(2-phenylethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-15(2)13(16(15,3)4)14(18)17-11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,18) |
InChI Key |
RSNPUOIPKLDSJJ-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NCCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)





